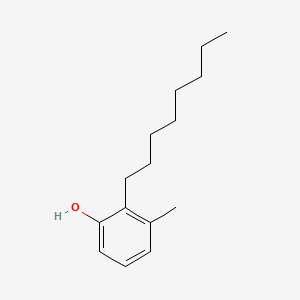
Methyloctylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyloctylphenol, also known as 4-(7-Methyloctyl)phenol, is an organic compound with the molecular formula C15H24O. It is a derivative of phenol, where a methyloctyl group is attached to the para position of the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyloctylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions. For instance, the reaction of 4-bromophenol with 7-methyloctyl magnesium bromide in the presence of a catalyst can yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale organic synthesis techniques. These methods often involve the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyloctylphenol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and bromo derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Methyloctylphenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyloctylphenol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, this compound can interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Methylphenol (Cresol): A simpler phenol derivative with a single methyl group attached to the phenol ring.
Octylphenol: Similar to Methyloctylphenol but with an octyl group instead of a methyloctyl group.
Nonylphenol: Contains a nonyl group attached to the phenol ring, commonly used in industrial applications.
Uniqueness of this compound: this compound is unique due to its specific alkyl chain length and the position of the substituent on the phenol ring. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
30607-37-5 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
3-methyl-2-octylphenol |
InChI |
InChI=1S/C15H24O/c1-3-4-5-6-7-8-11-14-13(2)10-9-12-15(14)16/h9-10,12,16H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
DQOAJBWKJNRERL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C(C=CC=C1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


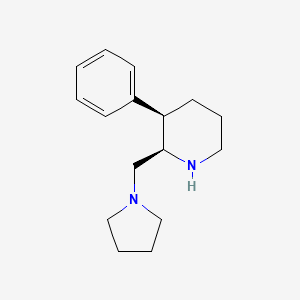
![4H-Benzo[G]thiazolo[5,4-E]indole](/img/structure/B13821350.png)
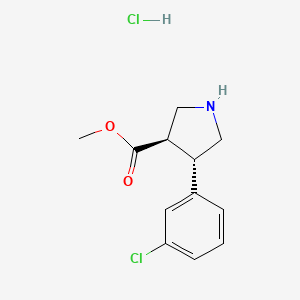
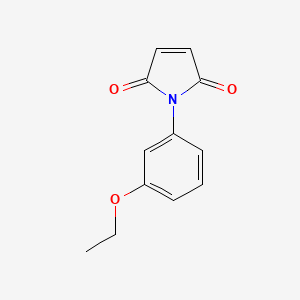
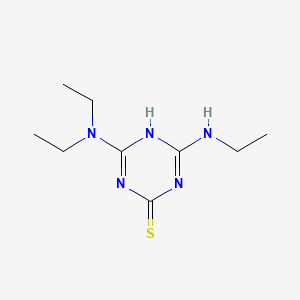


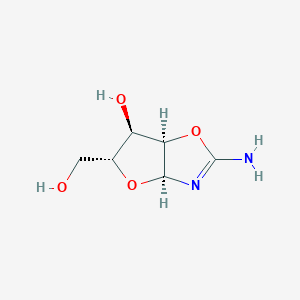
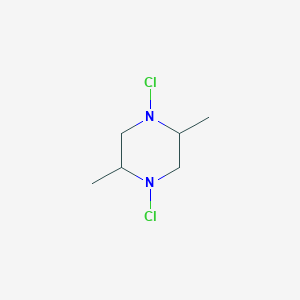
![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)

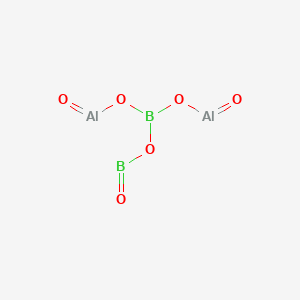
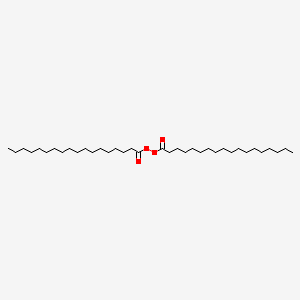
![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)
